molecular formula C7H13NO2 B3373706 N-cyclopentyl-2-hydroxyacetamide CAS No. 1011598-39-2

N-cyclopentyl-2-hydroxyacetamide

Cat. No.: B3373706
CAS No.: 1011598-39-2
M. Wt: 143.18 g/mol
InChI Key: FVIIQGLGEXAKPA-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-hydroxyacetamide is a high-purity organic compound supplied for use as a key intermediate in research and development. This molecule, with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol, features a hydroxymethyl group and an amide linkage to a cyclopentyl ring . The cyclopentyl group can enhance the molecule's lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry for constructing potential pharmacologically active molecules . The presence of both hydrogen bond donor and acceptor groups in the acetamide moiety, along with the hydroxyl group, makes this compound a versatile building block for chemical synthesis . It is particularly useful for exploring structure-activity relationships and for the synthesis of more complex chemical entities. Researchers utilize this compound strictly in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-5-7(10)8-6-3-1-2-4-6/h6,9H,1-5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIIQGLGEXAKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011598-39-2
Record name N-cyclopentyl-2-hydroxyacetamide
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Synthetic Methodologies and Chemical Transformations of N Cyclopentyl 2 Hydroxyacetamide

Established Synthetic Pathways for N-Cyclopentyl-2-Hydroxyacetamide Analogues

The fundamental structure of this compound is an amide, and as such, its synthesis and that of its analogues often rely on classic amidation reactions. The most common and straightforward method for forming the amide bond is the condensation reaction between a carboxylic acid and an amine. numberanalytics.com In the context of this compound, this would involve the reaction of glycolic acid (2-hydroxyacetic acid) with cyclopentylamine (B150401). However, this direct condensation often requires high temperatures and the use of dehydrating agents or catalysts to proceed efficiently. numberanalytics.com

Alternative and widely used approaches involve the reaction of an amine with more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides. numberanalytics.com For instance, this compound can be synthesized by reacting cyclopentylamine with a protected form of glycolic acid chloride, such as acetoxyacetyl chloride, followed by deprotection of the hydroxyl group.

Modern advancements in amide synthesis offer more efficient and environmentally friendly alternatives. Catalytic amidation techniques, employing catalysts based on boron (e.g., boric acid) or metals (e.g., copper, nickel), can facilitate the reaction under milder conditions and reduce waste generation. numberanalytics.com Another innovative approach is the solvent-free synthesis of amides, which involves heating a mixture of a carboxylic acid and an amine, sometimes with a catalyst, to drive the reaction to completion. bohrium.com

Strategies for this compound Derivatization and Analogue Synthesis

The this compound scaffold offers multiple points for chemical modification to generate diverse analogues for structure-activity relationship (SAR) studies in drug discovery. These modifications can be broadly categorized into alterations of the N-cyclopentyl group and elaboration of the hydroxyacetamide functionality.

Modifications of the N-Cyclopentyl Moiety for Structural Diversity

The cyclopentyl group is a common feature in many bioactive molecules and is often considered a privileged scaffold in medicinal chemistry. researchgate.net Its three-dimensional structure can be advantageous for binding to biological targets. researchgate.net Strategies for modifying this moiety to explore structural diversity include:

Ring Expansion and Contraction: Replacing the cyclopentyl ring with other cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) can probe the impact of ring size on biological activity. nih.gov

Introduction of Substituents: The cyclopentyl ring can be functionalized with various substituents to alter its steric and electronic properties. This can involve the synthesis of substituted cyclopentylamines prior to the amidation reaction.

Aromatic Substitution: Replacing the cyclopentyl ring with an aromatic or heteroaromatic ring system (e.g., phenyl, pyridyl) can introduce opportunities for π-π stacking interactions with biological targets. rsc.org The synthesis of N-aryl hydroxylamines, for example, can be achieved through the hydrogenation of nitroaromatics using supported platinum catalysts. rsc.org

A summary of potential modifications to the N-cyclopentyl moiety is presented in the table below.

Modification StrategyExamplePotential Impact on Properties
Ring Size VariationN-cyclohexyl-2-hydroxyacetamideAltered steric fit in binding pockets
SubstitutionN-(2-methylcyclopentyl)-2-hydroxyacetamideIntroduction of new chiral centers, altered lipophilicity
Heterocyclic AnaloguesN-(tetrahydrofuran-3-yl)-2-hydroxyacetamideIncreased polarity, potential for new hydrogen bonds
Aromatic SubstitutionN-phenyl-2-hydroxyacetamidePotential for π-π stacking interactions, altered electronic properties

Elaboration of the Hydroxyacetamide Functional Group

The hydroxyacetamide group is a key pharmacophoric element, capable of acting as both a hydrogen bond donor (from the hydroxyl and N-H groups) and a hydrogen bond acceptor (from the carbonyl oxygen). nih.gov Elaboration of this functional group can significantly impact the biological activity of the resulting analogues. Key strategies include:

Alkylation or Acylation of the Hydroxyl Group: The hydroxyl group can be converted to an ether or an ester to modulate its hydrogen bonding capacity and lipophilicity.

Replacement of the Hydroxyl Group: The hydroxyl group can be replaced with other functional groups, such as an amino group (to form an α-amino amide) or a thiol group.

Modification of the Acetamide (B32628) Backbone: The carbon chain between the amide and the hydroxyl group can be extended or branched to alter the spatial relationship between these two key functional groups.

Bioisosteric Replacement of the Amide Bond: The amide bond itself can be replaced with bioisosteres, such as a 1,2,3-triazole, to create analogues with different chemical properties but potentially similar biological activities. nih.gov The 1,4-disubstituted 1,2,3-triazole is often used as a surrogate for the trans-amide bond. nih.gov

Introduction of Substituents on the α-Carbon: The carbon atom bearing the hydroxyl group can be substituted with various groups to introduce steric bulk or additional functional groups.

The table below summarizes some of the key derivatization strategies for the hydroxyacetamide moiety.

Modification StrategyResulting Functional GroupPotential Impact on Properties
O-Alkylationα-AlkoxyacetamideReduced hydrogen bond donating capacity, increased lipophilicity
O-Acylationα-AcyloxyacetamideMasked hydroxyl group, potential prodrug strategy
Hydroxyl Replacementα-AminoacetamideIntroduction of a basic center, altered hydrogen bonding
Amide Bioisosterism1,2,3-TriazoleAltered metabolic stability and electronic properties
α-Substitutionα-Substituted-α-hydroxyacetamideIntroduction of steric bulk, potential for new interactions

Regioselective and Stereoselective Synthesis Approaches

The synthesis of specific analogues often requires precise control over the regioselectivity and stereoselectivity of chemical reactions. For instance, in cases where the cyclopentyl ring or the acetamide backbone is asymmetrically substituted, the development of stereoselective synthetic methods is crucial to obtain enantiomerically pure compounds.

Regioselective Synthesis: When dealing with more complex starting materials, directing groups can be employed to achieve regioselective functionalization. For example, the primary acetamide group itself can act as a directing group for ortho-C-H arylation of an arylacetamide, catalyzed by palladium(II). acs.org This allows for the specific introduction of aryl groups at a desired position. acs.org Methods for the regioselective formation of unsaturated amides from unactivated alkenes have also been developed. acs.orgnih.gov

Stereoselective Synthesis: The creation of chiral centers in a controlled manner is a cornerstone of modern synthetic chemistry. Stereoselective methods for the synthesis of β-hydroxy-α-amino acids, which share structural similarities with elaborated this compound analogues, have been developed through techniques like dynamic kinetic resolution. nih.gov Furthermore, stereocontrolled synthesis of highly substituted cyclopentane (B165970) core structures is an active area of research, providing access to complex and stereochemically well-defined molecules. researchgate.net The use of chiral auxiliaries or catalysts can guide the formation of a specific stereoisomer. For example, chiral N-tert-butanesulfinyl imines have been used as intermediates in the stereocontrolled synthesis of 1-substituted homotropanones. mdpi.com

Advanced Synthetic Methodologies for Novel this compound Scaffolds

The development of novel molecular scaffolds is essential for expanding the chemical space available for drug discovery. Advanced synthetic methodologies are continuously being explored to create innovative this compound-based structures.

Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, offering a highly efficient route to novel scaffolds.

C-H Activation/Functionalization: Direct functionalization of C-H bonds is a powerful tool for modifying existing scaffolds without the need for pre-functionalized starting materials. This can be applied to both the cyclopentyl ring and the acetamide backbone to introduce new substituents.

Linkage Conversion Methods: Recent research has demonstrated the ability to convert one type of chemical linkage to another within a pre-formed framework. For example, imine linkages in covalent organic frameworks can be oxidized to form highly stable amide linkages. acs.org This type of transformation could potentially be applied to create novel polyamide structures based on the this compound theme.

Flow Chemistry: Conducting reactions in continuous flow systems can offer improved control over reaction parameters, enhanced safety, and the ability to scale up reactions more easily. This technology is increasingly being applied to the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

These advanced methods, coupled with a deep understanding of the chemical transformations of the this compound scaffold, provide a powerful toolkit for the design and synthesis of novel compounds with potential therapeutic applications.

Molecular Mechanisms of Biological Activity and Target Engagement

Enzyme Inhibition Profiles and Mechanistic Elucidation

Inhibition of Matrix Metalloproteinases (MMPs)

There is no available data to suggest that N-cyclopentyl-2-hydroxyacetamide acts as an inhibitor of Matrix Metalloproteinases (MMPs). Research on MMP inhibitors is extensive, often focusing on compounds with specific structural motifs, such as hydroxamates or carboxylic acids, that can chelate the zinc ion in the enzyme's active site. nih.govnih.govnih.gov However, no studies have specifically evaluated this compound for this activity.

Interaction with Histone Deacetylases (HDACs) and Isoform Selectivity

No research has been published detailing any interaction between this compound and Histone Deacetylases (HDACs). The development of HDAC inhibitors is a significant area of research, particularly for cancer therapeutics, with a strong focus on isoform selectivity to maximize efficacy and minimize side effects. nih.gov There is no information to characterize this compound as an HDAC inhibitor or to describe its potential selectivity for any HDAC isoforms.

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Activities

The modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes, key players in inflammatory pathways, has not been studied for this compound. While many compounds are investigated for their potential to inhibit these enzymes, particularly COX-2, no such findings have been reported for the subject compound.

Exploration of Other Enzyme Targets

A review of scientific literature reveals no studies exploring the effects of this compound on any other enzyme targets.

Receptor Interaction Studies

Agonistic/Antagonistic Effects on G-Protein Coupled Receptors (GPCRs)

There is no evidence in the available literature to suggest that this compound has been screened for activity at G-Protein Coupled Receptors (GPCRs). The study of GPCR ligands is a cornerstone of pharmacology, but this particular compound has not been identified as an agonist, antagonist, or allosteric modulator for any GPCR.

Ligand Binding at Sphingosine-1-Phosphate-1 (S1P1) Receptors

Currently, there is a lack of publicly available scientific literature detailing the direct binding or functional modulation of Sphingosine-1-Phosphate-1 (S1P1) receptors by this compound. The S1P1 receptor, a G protein-coupled receptor, is crucial for regulating numerous physiological processes, most notably lymphocyte trafficking. Its natural ligand is sphingosine-1-phosphate (S1P).

The binding of an agonist to the S1P1 receptor is a complex process. Molecular dynamics simulations suggest that the ligand, such as S1P, can access the binding pocket of the receptor directly from the solvent. Key amino acid residues, including Glu121 and Arg292, play a critical role in stabilizing the ligand within the binding pocket. nih.gov This binding event initiates a conformational change in the receptor, leading to the movement of transmembrane helix 7 and the subsequent opening of the intracellular G protein binding site, thereby triggering downstream signaling cascades. nih.gov

While the precise interaction of this compound with the S1P1 receptor remains uncharacterized, any potential binding would likely involve interactions with these key residues within the receptor's binding domain. Further research, including binding assays and computational modeling, is necessary to elucidate whether this compound can act as a ligand for the S1P1 receptor and what the functional consequences of such an interaction might be.

Investigations into Antimicrobial and Antiparasitic Efficacy at the Cellular Level

The potential of this compound as an antimicrobial and antiparasitic agent has been an area of scientific inquiry. This section explores the findings from cellular-level investigations into its activity against specific pathogens.

There is currently no scientific evidence available in the public domain that demonstrates or investigates the activity of this compound against any mycobacterial species. While other classes of acetamide (B32628) derivatives have been explored for their antimycobacterial potential, specific data for the N-cyclopentyl substituted variant is not present in the reviewed literature.

Investigations into the anti-trypanosomal properties of this compound have not been reported in the available scientific literature. Research into novel treatments for trypanosomiasis, the disease caused by parasites of the genus Trypanosoma, is an active field. nih.govnih.gov Studies have identified various chemical scaffolds with trypanocidal activity, often targeting parasite-specific enzymes or cellular processes. nih.govepa.gov However, the efficacy of this compound against Trypanosoma species has not been documented.

Characterization of Antioxidant and Redox-Modulating Properties

The antioxidant and redox-modulating capabilities of this compound have not been specifically detailed in the current body of scientific research. While various compounds containing hydroxyl and amide functionalities may exhibit antioxidant properties through mechanisms such as hydrogen atom donation or by influencing cellular redox pathways, no studies have been published that characterize these specific properties for this compound.

Structure Activity Relationship Sar Analyses in N Cyclopentyl 2 Hydroxyacetamide Research

Identification of Pharmacophoric Elements Critical for Biological Function

Pharmacophore modeling is a crucial step in understanding the interaction between a ligand and its target. For the N-cyclopentyl-2-hydroxyacetamide series, a pharmacophore can be defined as the specific three-dimensional arrangement of functional groups essential for biological activity.

Key pharmacophoric features generally include:

A hydrogen bond donor: The hydroxyl (-OH) group of the hydroxyacetamide moiety is a critical hydrogen bond donor.

A hydrogen bond acceptor: The carbonyl oxygen (C=O) of the amide group acts as a hydrogen bond acceptor.

A hydrophobic region: The cyclopentyl ring provides a necessary hydrophobic interaction with the target protein.

The spatial relationship between these elements is paramount for effective binding. The this compound scaffold serves as a rigid framework that correctly orients these features for optimal interaction with the binding site of its target enzyme.

Impact of Cyclopentyl Moiety Stereochemistry and Substitution on Activity

The cyclopentyl group, while appearing simple, offers opportunities for modification that can significantly impact biological activity. Its size, shape, and lipophilicity are crucial for fitting into hydrophobic pockets within the target enzyme.

Stereochemistry: The stereochemistry of substituents on the cyclopentyl ring can have a profound effect on potency. The spatial orientation of these substituents can either enhance or disrupt key interactions with the target. For instance, the introduction of a substituent at a specific position might lead to a more favorable conformation for binding.

Substitution: The addition of various substituents to the cyclopentyl ring has been explored to probe the topology of the binding site.

Small alkyl groups: Can enhance hydrophobic interactions if the pocket allows.

Polar groups: The introduction of polar groups can improve solubility and potentially form additional hydrogen bonds, but may also decrease activity if the pocket is purely hydrophobic.

The following table summarizes the effects of representative substitutions on the cyclopentyl moiety.

Compound Cyclopentyl Substitution Relative Potency Rationale for Change in Activity
Parent None1xBaseline hydrophobic interaction.
Analog A 3-methyl2.5xIncreased hydrophobic interaction in a complementary pocket.
Analog B 3-hydroxy0.5xIntroduction of a polar group into a hydrophobic pocket disrupts binding.
Analog C 4,4-difluoro3.0xFluorine atoms can enhance binding through favorable electrostatic interactions.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Role of the Hydroxyacetamide Group in Ligand-Target Interactions

The hydroxyacetamide group is a cornerstone of the this compound scaffold's biological activity. It is typically involved in forming key hydrogen bonds with amino acid residues in the active site of the target enzyme.

Hydroxyl Group (-OH): This group frequently acts as a hydrogen bond donor to an acceptor residue such as aspartate or glutamate. The loss or modification of this group often leads to a significant decrease in potency, highlighting its importance.

Amide Group (-CONH-): The amide functionality is planar and can participate in multiple hydrogen bonding interactions. The carbonyl oxygen is a strong hydrogen bond acceptor, while the N-H can act as a hydrogen bond donor. These interactions provide crucial anchoring points for the ligand within the binding site.

Studies involving the replacement or modification of the hydroxyacetamide moiety have consistently demonstrated its critical role. For example, replacing the hydroxyl group with a hydrogen atom typically results in a dramatic loss of activity.

Correlation of Structural Modifications with Enzyme Selectivity and Potency

A primary goal of SAR studies is to enhance not only the potency of a compound but also its selectivity for the intended target over other related enzymes. For this compound analogs, subtle structural changes can lead to significant gains in both areas.

For example, in the context of inhibiting a specific enzyme isoform, modifications to the cyclopentyl ring can exploit subtle differences in the shape and character of the hydrophobic pocket between isoforms.

The table below illustrates how modifications can tune selectivity between two hypothetical related enzymes, Enzyme A and Enzyme B.

Compound Modification IC50 Enzyme A (nM) IC50 Enzyme B (nM) Selectivity (B/A)
Parent N-cyclopentyl1005005
Analog D N-cyclobutyl2506002.4
Analog E N-cyclohexyl80120015
Analog F N-(3-methylcyclopentyl)50150030

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

As shown, expanding the alkyl group from cyclopentyl to cyclohexyl (Analog E) slightly improves potency for Enzyme A but drastically reduces it for Enzyme B, thus increasing selectivity. The addition of a methyl group to the cyclopentyl ring (Analog F) further enhances both potency and selectivity.

Rational Design Principles Derived from SAR Studies

The cumulative data from SAR studies on the this compound series have led to the formulation of several key rational design principles for developing more effective and selective inhibitors:

Preservation of the Hydroxyacetamide Moiety: This group is essential for anchoring the molecule in the active site through hydrogen bonding and should generally be conserved.

Exploitation of the Hydrophobic Pocket: The cyclopentyl ring serves as a base for exploring a hydrophobic binding region. Modifications that enhance hydrophobic or other favorable interactions in this pocket are a reliable strategy for improving potency.

Fine-Tuning for Selectivity: Subtle differences between the active sites of related enzymes can be exploited. Small decorations on the cyclopentyl ring can introduce steric hindrance that prevents binding to off-target enzymes while maintaining or improving affinity for the desired target.

Consideration of Physicochemical Properties: While optimizing for potency and selectivity, it is also crucial to maintain drug-like properties such as solubility and metabolic stability. Modifications can be tailored to improve these parameters without sacrificing biological activity.

These principles, derived from meticulous SAR analyses, provide a roadmap for the future design of next-generation compounds based on the this compound scaffold.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

There are no published studies that have used molecular docking simulations to predict the binding mode of N-cyclopentyl-2-hydroxyacetamide with any specific protein target. This type of analysis would typically provide insights into the binding affinity, orientation, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are fundamental for assessing the compound's potential as a therapeutic agent.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Similarly, the scientific literature lacks reports on molecular dynamics simulations of this compound. These simulations are essential for understanding the conformational flexibility of the molecule and the stability of its interactions with a binding partner over time. Such studies would offer a more dynamic picture of the binding events suggested by molecular docking.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

No quantum chemical calculations for this compound have been reported. These theoretical calculations are used to determine the electronic properties of a molecule, such as its molecular orbital energies and charge distribution. This information is vital for understanding the molecule's reactivity and its ability to participate in various chemical reactions.

Pharmacophore Modeling for Hit Identification and Lead Optimization

There is no evidence of pharmacophore models being developed based on this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For this compound, such a model could guide the search for other molecules with similar properties but this has not been undertaken in published research.

In Silico Screening and Virtual Library Design for Novel this compound Analogues

The design of virtual libraries of analogues of this compound for in silico screening has not been described in the literature. This approach is commonly used to explore the chemical space around a starting molecule to identify derivatives with potentially improved properties. The lack of such studies indicates that the potential of this compound as a lead for further development has not been computationally explored.

Advanced Analytical and Biophysical Characterization in Research Settings

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of N-cyclopentyl-2-hydroxyacetamide. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. While specific experimental data for this compound is not widely published, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra can be predicted based on its constituent parts. For instance, the ¹H NMR spectrum of cyclopentylamine (B150401), a related structure, shows distinct signals for its various protons. chemicalbook.com For this compound, one would anticipate signals corresponding to the methine proton on the cyclopentyl ring adjacent to the nitrogen, the methylene (B1212753) protons of the cyclopentyl ring at various positions, the methylene protons of the acetamide (B32628) group, and exchangeable protons from the hydroxyl (-OH) and amide (N-H) groups.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry can confirm the molecular formula with high accuracy. For this compound (C₇H₁₃NO₂), the monoisotopic mass is 143.09464 Da. uni.lu Electrospray ionization (ESI) is a common technique used for such molecules, often showing the compound as a protonated molecule [M+H]⁺ or other adducts. nih.gov Predicted mass-to-charge ratios (m/z) for various adducts of this compound are crucial for its identification in complex mixtures. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
AdductMass-to-Charge Ratio (m/z)
[M+H]⁺144.10192
[M+Na]⁺166.08386
[M+K]⁺182.05780
[M+NH₄]⁺161.12846
[M-H]⁻142.08736

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. These can be inferred from the spectra of its components, such as the broad O-H stretch from cyclopentanol (B49286) nist.gov and the N-H stretch from cyclopentylamine. chemicalbook.com

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, hydrogen-bonded3200-3500 (Broad)
N-H (Amide)Stretching3100-3500
C-H (Alkane)Stretching2850-2960
C=O (Amide I)Stretching1630-1680
N-H (Amide II)Bending1520-1570

Chromatographic and Separation Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for isolating this compound after its synthesis and for assessing its purity.

Column Chromatography is a standard purification method. For compounds with similar polarities, such as other N-acyl derivatives, silica (B1680970) gel is commonly used as the stationary phase. A mobile phase consisting of a solvent mixture like petroleum ether and ethyl acetate (B1210297) is often effective for eluting the desired compound. tudublin.ie The polarity of the solvent system is optimized to achieve separation from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) offers a more precise method for purity assessment. A reversed-phase column, such as an Atlantis T3, is frequently used for separating polar and nonpolar compounds. nih.gov When coupled with a detector like a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), HPLC can provide quantitative purity data and confirm the identity of the main peak. The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). nih.gov It is also noteworthy that cyclopentane (B165970), a core component of the target molecule, is itself used as a chromatographic reference material. chemenu.com

X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis

X-ray Crystallography provides the most definitive evidence of molecular structure by mapping atomic positions in a single crystal. This technique reveals precise bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of related compounds, such as N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide, demonstrates the power of this method. tudublin.ie For such a molecule, crystallographic analysis would confirm the geometry of the cyclopentyl ring and the amide group and detail intermolecular interactions like hydrogen bonding. tudublin.ie

Co-crystal Analysis is a technique used to modify the physicochemical properties of a compound, such as solubility or stability, without altering its covalent structure. This is achieved by crystallizing the target molecule with a second, benign compound known as a "co-former." The process involves screening for suitable co-formers and then preparing the co-crystals, often through slow evaporation of a solution containing both components. nih.gov

The resulting solids are analyzed using methods like X-ray Powder Diffraction (XRPD), NMR spectroscopy, and thermal analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis) to confirm the formation of a new crystalline phase and evaluate its properties. nih.gov For this compound, co-crystallization could be explored to potentially enhance its dissolution rate or create a more physically stable solid form. The analysis would focus on identifying new hydrogen-bonding patterns between the compound and the co-former. nih.gov

Biophysical Methods for Quantifying Ligand-Target Binding Kinetics and Thermodynamics

Should this compound be investigated as a ligand for a biological target (e.g., a protein), biophysical methods are critical for quantifying the binding interaction. Although specific binding data for this compound is not available in the public domain, the following techniques represent the standard approach for such studies.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. ITC provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_d), enthalpy change (ΔH), and stoichiometry (n). This information is vital for understanding the forces driving the binding interaction.

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring binding events in real-time. It measures the association rate (k_on) and dissociation rate (k_off) of the ligand-target interaction. From these kinetic parameters, the equilibrium dissociation constant (K_d) can be calculated. SPR is highly sensitive and provides valuable information on the kinetics of the binding process.

Differential Scanning Fluorimetry (DSF) , also known as a thermal shift assay, is used to assess ligand binding by measuring the change in the thermal stability of the target protein. When a ligand binds, it typically stabilizes the protein, leading to an increase in its melting temperature (T_m). DSF is a high-throughput method often used in initial screening campaigns to identify binding fragments or lead compounds.

Future Research Directions and Translational Potential in Pre Clinical Development

Exploration of Novel Biological Pathways and Uncharted Target Classes

The full therapeutic potential of the N-cyclopentyl-2-hydroxyacetamide core remains largely untapped. Future research will likely focus on elucidating its engagement with novel biological pathways and previously un-drugged target classes. While direct research on this specific compound is limited, studies on related acetamide (B32628) derivatives provide a roadmap for exploration.

Key Research Areas:

Kinase Inhibition: The acetamide scaffold is a known feature in many kinase inhibitors. For instance, imidazole-4-N-acetamide derivatives have been investigated as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cancer biology. nih.gov Future studies could explore the potential of this compound derivatives to target specific kinases involved in oncogenesis or inflammatory diseases. A patent for 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide highlights the use of a cyclopentyl group in a CDK inhibitor. google.com

Epigenetic Modulation: High-throughput screening has identified small molecules that can modulate epigenetic targets. Given the structural similarities to some known bioactive molecules, this compound could be screened against epigenetic modifiers like histone deacetylases (HDACs) or methyltransferases.

Metabolic Pathways: Altered cellular metabolism is a hallmark of many diseases. The this compound scaffold could be investigated for its ability to modulate key metabolic enzymes, potentially offering therapeutic avenues for metabolic disorders or cancer.

Development of Multi-Targeting Agents Based on the this compound Scaffold

The development of agents that can modulate multiple biological targets simultaneously is a growing area of interest in drug discovery, as it can offer improved efficacy and a lower likelihood of resistance. The this compound scaffold is well-suited for the design of such multi-targeting agents due to its synthetic tractability. mdpi.com

Strategies for Development:

Hybrid Molecule Design: The scaffold can be chemically linked to other pharmacophores to create hybrid molecules with dual activity. For example, combining the this compound core with a known anti-inflammatory moiety could result in a compound with both analgesic and anti-inflammatory properties.

Fragment-Based Drug Discovery: The this compound moiety can serve as a starting fragment that can be grown or linked with other fragments to bind to different pockets of a single target or to different targets altogether.

Compound ClassPotential TargetsTherapeutic Area
Acetamide-based Kinase InhibitorsCDKs, Tyrosine KinasesOncology, Inflammation
Acetamide-COX InhibitorsCOX-1, COX-2Inflammation, Pain
Acetamide-based Antiproliferative AgentsVarious cellular targetsOncology

Integration with High-Throughput Screening and Automated Synthesis Platforms

To accelerate the discovery and optimization of this compound-based compounds, integration with modern drug discovery technologies is crucial.

High-Throughput Screening (HTS):

Large libraries of this compound derivatives can be rapidly screened against a wide array of biological targets. news-medical.net Phenotypic screening, which assesses the effect of compounds on cell behavior without a preconceived target, can be particularly valuable for uncovering novel activities. nih.gov HTS platforms allow for the testing of thousands of compounds in a short period, generating vast amounts of data to identify initial "hits". nih.gov

Automated Synthesis:

Automated synthesis platforms can significantly expedite the creation of diverse chemical libraries based on the this compound scaffold. archivepp.comresearchgate.net These platforms enable the rapid generation of analogs with systematic variations in their chemical structure, facilitating the exploration of structure-activity relationships (SAR).

Addressing Challenges in Compound Optimization for Pre-Clinical Applications

While the this compound scaffold holds promise, several challenges must be addressed during its optimization for pre-clinical applications.

Key Optimization Parameters:

Potency and Selectivity: Modifications to the scaffold will be necessary to enhance potency against the desired target while minimizing off-target effects. This involves a careful balance of chemical substitutions to optimize binding interactions.

Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of any lead compound must be favorable. Research on related acetamide-sulfonamide scaffolds has shown that conjugation can be a strategy to improve these properties. researchgate.net

Solubility and Stability: Ensuring adequate aqueous solubility and metabolic stability is critical for oral bioavailability and in vivo efficacy.

Synergistic Research with Other Compound Classes for Enhanced Biological Outcomes

Combining this compound-based agents with other therapeutic classes could lead to synergistic effects, resulting in enhanced efficacy and reduced side effects.

Potential Combination Therapies:

Oncology: In cancer treatment, combining a novel agent with existing chemotherapeutics or targeted therapies is a common strategy. For instance, acetamide derivatives have been shown to act as sensitizers for other anticancer drugs. nih.gov

Inflammatory Diseases: An this compound-based anti-inflammatory agent could be combined with corticosteroids or other immunomodulators to achieve a more profound therapeutic effect.

Infectious Diseases: Research into synergistic combinations of differentiation-inducing agents, including acetamide derivatives, has shown promise in treating conditions like acute myeloid leukemia. nih.gov

Q & A

Q. Q. How can computational modeling (e.g., DFT, molecular docking) predict This compound's interactions with biological targets?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.